molecular formula C15H22N2O B7842486 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol

4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol

Cat. No.: B7842486
M. Wt: 246.35 g/mol
InChI Key: PSOTZQURECSCQW-UHFFFAOYSA-N
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Description

4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a piperidin-4-ol moiety linked to a tetrahydroquinoline ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP, and other peroxides.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized tetrahydroquinoline or piperidin-4-ol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidin-4-ol moiety with a tetrahydroquinoline ring makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17/h1-2,4,6,16,18H,3,5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOTZQURECSCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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